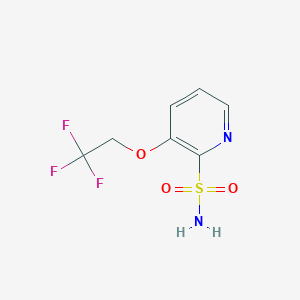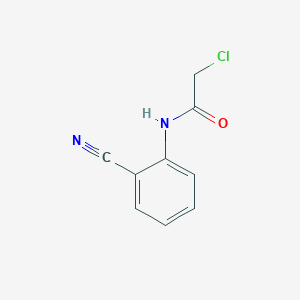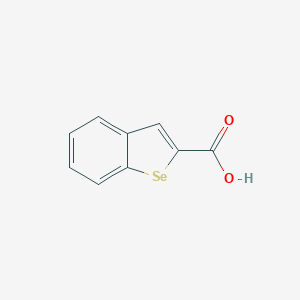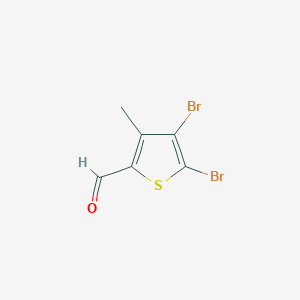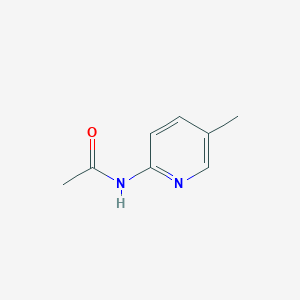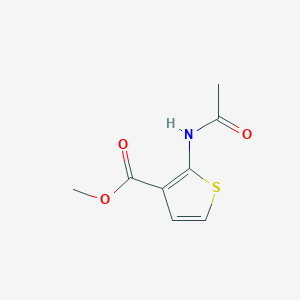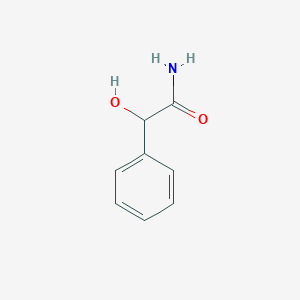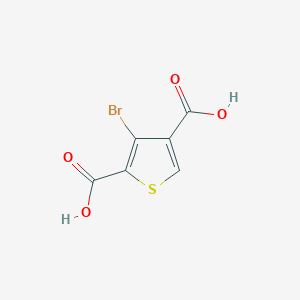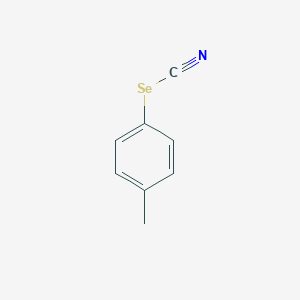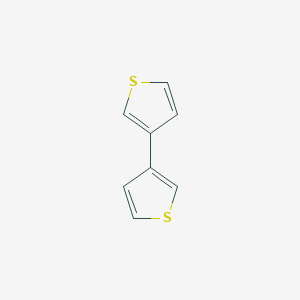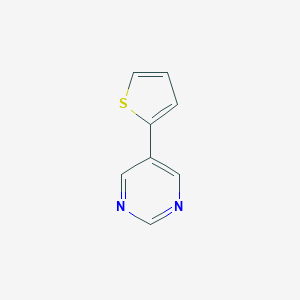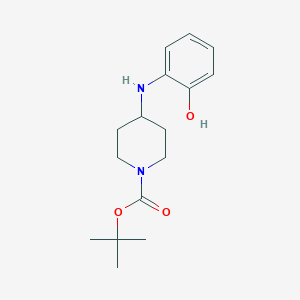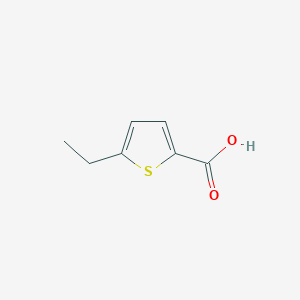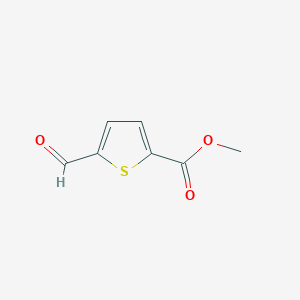![molecular formula C10H11NO2 B186630 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid CAS No. 14320-56-0](/img/structure/B186630.png)
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is a bicyclic compound that has been of interest to researchers due to its unique structure and potential biological activity. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.2.2]oct-2-ene-1-carboxylic acid.
Scientific Research Applications
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been studied for its potential biological activity, including its anti-inflammatory, anti-tumor, and antibacterial properties. It has also been studied as a potential scaffold for the development of new drugs. Researchers have used 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in various assays to study its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Biochemical And Physiological Effects
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and antibacterial effects in various assays. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, and to induce apoptosis in cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in lab experiments is its potential biological activity, which makes it a promising scaffold for the development of new drugs. However, its synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. One direction is the development of new drugs based on its structure and potential biological activity. Another direction is the study of its mechanism of action and physiological effects in more detail. Additionally, the synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be optimized to improve its yield and purity. Finally, the antibacterial activity of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be further explored to identify potential new antibiotics.
Synthesis Methods
The synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been achieved through various methods, including the Diels-Alder reaction, the Michael addition reaction, and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Michael addition reaction involves the addition of a nucleophile to an unsaturated carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride. These methods have been used to synthesize 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid with varying yields and purity.
properties
CAS RN |
14320-56-0 |
|---|---|
Product Name |
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1,4H,2-3,5-6H2,(H,12,13) |
InChI Key |
KJWOZFOBONETJJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
Canonical SMILES |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



